2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester is a boronic acid ester widely used in scientific research for its versatile properties. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its ability to form stable complexes and undergo various chemical reactions.
Mechanism of Action
It’s important to note that the study and understanding of such complex compounds often require extensive research and experimentation
Target of Action
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura coupling, they undergo transmetalation, a process where they transfer a group (in this case, a boron group) to a metal .
Biochemical Pathways
Boronic acids and their esters are known to be involved in various synthetic organic reactions, including carbon-carbon bond-forming reactions .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can be influenced by many factors, including its chemical structure, the route of administration, and the patient’s physiological condition .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the pH can strongly influence the rate of hydrolysis of phenylboronic pinacol esters . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-3-(methylcarbamoyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols or other reduced forms.
Substitution: The ester can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed: Major products formed from these reactions include boronic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the development of boron-containing drugs and drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in cancer therapy, particularly in boron neutron capture therapy (BNCT), where boron-containing compounds are used to target and destroy cancer cells.
Industry: The compound is used in the production of advanced materials and polymers, where its unique chemical properties contribute to the development of new materials with enhanced performance.
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and methylcarbamoyl groups, making it less versatile in certain applications.
2-Fluoro-4-(methylcarbamoyl)phenylboronic Acid Pinacol Ester: Similar but with a different substitution pattern, which can affect its reactivity and applications.
3-(Methylcarbamoyl)phenylboronic Acid Pinacol Ester: Lacks the fluoro group, which can influence its chemical properties and reactivity.
Uniqueness: 2-Fluoro-3-(methylcarbamoyl)phenylboronic acid pinacol ester is unique due to the presence of both fluoro and methylcarbamoyl groups, which enhance its reactivity and versatility in various chemical and biological applications. These functional groups allow for more specific interactions with molecular targets and enable the compound to participate in a broader range of chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
2-fluoro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9(11(10)16)12(18)17-5/h6-8H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRDOYPHMSWHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)NC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.